(+)-N-Desmethyl Tramadol-d3

CAS No.:

Cat. No.: VC20430834

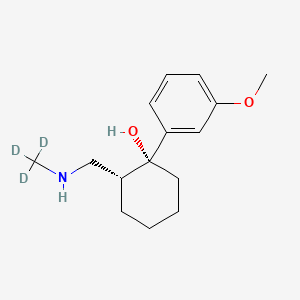

Molecular Formula: C15H23NO2

Molecular Weight: 252.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23NO2 |

|---|---|

| Molecular Weight | 252.37 g/mol |

| IUPAC Name | (1R,2R)-1-(3-methoxyphenyl)-2-[(trideuteriomethylamino)methyl]cyclohexan-1-ol |

| Standard InChI | InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1/i1D3 |

| Standard InChI Key | VUMQHLSPUAFKKK-RSGFOGQCSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O |

| Canonical SMILES | CNCC1CCCCC1(C2=CC(=CC=C2)OC)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(+)-N-Desmethyl Tramadol-d3 is characterized by the replacement of three hydrogen atoms with deuterium at the N-desmethyl position of tramadol. Its molecular formula is , with a molecular weight of 288.83 g/mol . The structure retains tramadol’s core framework—a cyclohexanol ring substituted with a methoxyphenyl group and a dimethylaminomethyl side chain—but lacks one methyl group on the amine nitrogen, replaced by deuterium .

Table 1: Key Structural and Isotopic Features

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 288.83 g/mol | |

| Exact Mass | 288.16800 | |

| Isotopic Purity | ≥98% deuterium incorporation | |

| Chiral Centers | Two (1R,2R configuration) |

Synthesis and Preparation Methods

Synthetic Routes

The synthesis involves selective deuteration of tramadol’s N-methyl group through demethylation followed by deuterium exchange. Key steps include:

-

Demethylation: Tramadol undergoes enzymatic or chemical N-demethylation to yield N-desmethyl tramadol .

-

Deuteration: The N-desmethyl intermediate is treated with deuterated methylating agents (e.g., CD₃I) in the presence of catalysts .

-

Purification: High-performance liquid chromatography (HPLC) ensures isotopic and chemical purity .

Table 2: Industrial Production Parameters

| Parameter | Condition | Source |

|---|---|---|

| Reaction Solvent | Dimethylformamide (DMF) or acetone | |

| Temperature | 50–80°C | |

| Catalysts | Palladium on carbon (Pd/C) | |

| Yield | 75–85% |

Pharmacological and Metabolic Profile

Metabolic Pathways

(+)-N-Desmethyl Tramadol-d3 is a major metabolite of tramadol, formed via cytochrome P450 (CYP)-mediated reactions :

-

Primary Pathway: CYP2B6 and CYP3A4 catalyze N-demethylation of tramadol .

-

Secondary Pathway: CYP2D6 mediates O-demethylation to form (+)-O-desmethyl tramadol-d3 (M1), the active μ-opioid agonist .

Table 3: Enzyme Affinity and Kinetic Parameters

| Enzyme | Substrate | (μM) | (pmol/min/pmol P450) | Source |

|---|---|---|---|---|

| CYP2B6 | (+)-Tramadol | 12.3 ± 1.5 | 8.7 ± 0.9 | |

| CYP3A4 | (+)-Tramadol | 45.2 ± 4.1 | 5.2 ± 0.6 | |

| CYP2D6 | (+)-Tramadol | 2.1 ± 0.3 | 15.4 ± 1.2 |

Stereoselectivity in Metabolism

The (+)-enantiomer of tramadol is preferentially metabolized to (+)-M1, which exhibits 200-fold higher μ-opioid receptor affinity than the parent compound . In contrast, (−)-tramadol shows greater norepinephrine reuptake inhibition .

Analytical Applications

LC-MS/MS Quantification

(+)-N-Desmethyl Tramadol-d3 is widely used as an internal standard due to its structural similarity to tramadol and metabolites. Key validation parameters for its use in human plasma assays include:

Table 4: Method Validation Parameters

| Parameter | Value (+)-N-Desmethyl Tramadol-d3 | Regulatory Guideline |

|---|---|---|

| Linearity (r²) | >0.99 | FDA 2018 |

| LLOQ | 25 ng/mL | |

| Accuracy (% Bias) | ±15% | |

| Precision (% CV) | ±20% (LLOQ), ±15% (other levels) | |

| Extraction Efficiency | 62% |

Forensic and Anti-Doping Applications

Automated dried blood spot (DBS) analysis using (+)-N-Desmethyl Tramadol-d3 enables high-throughput screening for tramadol abuse. A 2022 study reported a detection limit of 2 ng/mL for tramadol and 5 ng/mL for O-desmethyltramadol in DBS samples .

Research Findings and Clinical Relevance

In Vitro and In Vivo Studies

-

Enantiomer-Specific Clearance: (+)-Tramadol exhibits 2.6-fold faster M1 formation than (−)-tramadol in human liver microsomes .

-

Drug-Drug Interactions: Co-administration with CYP2D6 inhibitors (e.g., fluoxetine) reduces M1 production by 70%, increasing tramadol’s serotonergic effects .

Table 5: Comparative Pharmacokinetics in Humans

| Parameter | (+)-Tramadol | (−)-Tramadol | Source |

|---|---|---|---|

| (hours) | 5.8 ± 1.2 | 6.3 ± 1.5 | |

| (ng/mL) | 120 ± 25 | 110 ± 20 | |

| AUC (ng·h/mL) | 980 ± 150 | 890 ± 130 |

Toxicological Implications

N-Nitroso derivatives of (+)-N-Desmethyl Tramadol-d3, such as N-Nitroso-N-desmethyl tramadol (CAS PA 73 0081002), are genotoxic impurities regulated to ≤0.03% in pharmaceutical formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume